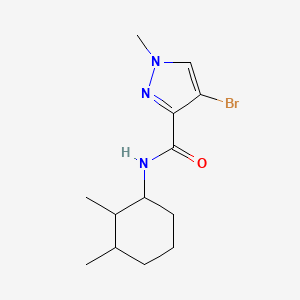
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a bromine atom, a dimethylcyclohexyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the brominated pyrazole with an appropriate amine, such as 2,3-dimethylcyclohexylamine, under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the dimethylcyclohexyl group.
N~3~-(2,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide: Lacks the bromine atom.
4-Chloro-N~3~-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of both the bromine atom and the dimethylcyclohexyl group in 4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE makes it unique compared to its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H20BrN3O |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20BrN3O/c1-8-5-4-6-11(9(8)2)15-13(18)12-10(14)7-17(3)16-12/h7-9,11H,4-6H2,1-3H3,(H,15,18) |
InChI Key |
GHCBYNTZZOJEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=NN(C=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















